atractyloside potassium salt

Mitochondrial ADP/ATP carrier ANT inhibitor Binding affinity Kd

Atractyloside potassium salt (ATR dipotassium salt; C₃₀H₄₄K₂O₁₆S₂; MW 802.99) is a diterpenoid glycoside isolated from Xanthium sibiricum and Atractylis gummifera, supplied as a crystalline solid or powder. It is a competitive inhibitor of the mitochondrial adenine nucleotide translocator (ANT/ADP‑ATP carrier) that blocks oxidative phosphorylation by preventing ADP/ATP exchange across the inner mitochondrial membrane.

Molecular Formula C30H44K2O16S2
Molecular Weight 803.0 g/mol
CAS No. 102130-43-8
Cat. No. B605678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameatractyloside potassium salt
CAS102130-43-8
SynonymsAtractyloside Potassium Salt;  Atractyloside Potassium; 
Molecular FormulaC30H44K2O16S2
Molecular Weight803.0 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16-,17+,18+,19+,20+,21-,23+,24-,25+,26-,28-,29+,30+;;/m0../s1
InChIKeyIUCNQFHEWLYECJ-DRMNZGOTSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atractyloside Potassium Salt (CAS 102130-43-8) – Core Procurement & Differentiation Data for Mitochondrial Research


Atractyloside potassium salt (ATR dipotassium salt; C₃₀H₄₄K₂O₁₆S₂; MW 802.99) is a diterpenoid glycoside isolated from Xanthium sibiricum and Atractylis gummifera, supplied as a crystalline solid or powder. It is a competitive inhibitor of the mitochondrial adenine nucleotide translocator (ANT/ADP‑ATP carrier) that blocks oxidative phosphorylation by preventing ADP/ATP exchange across the inner mitochondrial membrane . The potassium salt form is distinguished from the free acid and other salt forms by its substantially higher aqueous solubility (up to 100 mg mL⁻¹ in water, DMSO, and ethanol at 25 °C), making it the preferred formulation for in vitro and in vivo mitochondrial studies . Commercially, purity ranges from ≥95% to 99.94% (HPLC), with the highest-purity batches cited in high-impact journals including Nature Medicine .

Why Atractyloside Potassium Salt Cannot Be Replaced by Carboxyatractyloside, Bongkrekic Acid, or Free-Acid Forms


Although atractyloside (ATR), carboxyatractyloside (CATR), and bongkrekic acid (BKA) all target the mitochondrial ADP/ATP carrier (ANT), they exhibit profound quantitative differences in binding affinity, inhibitory mechanism, and reversibility that preclude functional interchangeability. ATR binds ANT with a Kd of 0.45 μM, approximately 22‑ to 45‑fold weaker than CATR or BKA (Kd 10–20 nM), and requires ~60‑fold higher concentrations to achieve equivalent inhibition of ADP‑stimulated respiration [1]. Critically, ATR acts as a competitive inhibitor whose effect is reversed by elevated adenine nucleotide concentrations, whereas CATR inhibition is not reversed by ADP, reflecting fundamentally different binding interactions with the carrier [2]. Additionally, the potassium salt form of ATR exhibits solubility (≥100 mg mL⁻¹ in aqueous media) that is superior to the free acid, directly impacting its utility in cell‑free and cell‑based assays. These quantifiable disparities mean that substituting one agent for another without recalibrating concentration ranges and experimental readouts will yield non‑comparable, often misleading, results.

Quantitative Differentiation Evidence for Atractyloside Potassium Salt vs. Closest Analogs


Binding Affinity (Kd) – Atractyloside vs. Carboxyatractyloside vs. Bongkrekic Acid

Atractyloside binds the ANT with substantially lower affinity than carboxyatractyloside or bongkrekic acid. In potato mitochondria, [³H]atractyloside exhibited a Kd of 0.45 μM, compared to 10–20 nM for both [³⁵S]carboxyatractyloside and [³H]bongkrekic acid measured under identical conditions [1]. This represents a 22.5‑ to 45‑fold lower target affinity and directly translates into the requirement for higher working concentrations when using ATR as a probe versus CATR [1].

Mitochondrial ADP/ATP carrier ANT inhibitor Binding affinity Kd

Inhibitory Potency – Fold Difference in ADP‑Stimulated Respiration

Approximately 60‑fold more atractyloside than carboxyatractyloside is required to inhibit ADP‑stimulated mitochondrial respiration to the same extent. In potato mitochondria respiring on succinate, maximal inhibition of ADP‑stimulated O₂ consumption was achieved with 10 μM atractyloside versus only 0.4 μM carboxyatractyloside [1]. A separate study on ADP transport found atractyloside to be 30‑ to 40‑fold less efficient than carboxyatractyloside [1]. For plant mitochondria (Vigna sinensis), the ratio was 10 μM ATR / 0.4 μM CATR for maximal inhibition of respiration stimulated by 100 μM ADP [2].

Oxidative phosphorylation ADP‑stimulated respiration ANT inhibition potency

Reversibility of Inhibition – Atractyloside Is Competitively Reversed by ADP; Carboxyatractyloside Is Not

Atractyloside inhibition of oxidative phosphorylation is competitively reversed by increasing concentrations of adenine nucleotides (ADP). In contrast, inhibition by carboxyatractyloside is not reversed by ADP and behaves similarly to bongkrekic acid in this respect [1]. Double‑labeling experiments using [³⁵S]‑atractyloside and [³H]ADP confirmed that ATR and ADP compete for the same binding site on the inner mitochondrial membrane, whereas CATR binds non‑competitively with respect to ADP and locks the carrier in a distinct conformational state [1][2].

Competitive inhibition ADP reversal Irreversible ANT inhibitor

Solubility Profile – Potassium Salt Enables Aqueous Delivery at Research-Relevant Concentrations

The dipotassium salt form of atractyloside achieves an aqueous solubility of 100 mg mL⁻¹ (≈124.5 mM) in water, DMSO, and ethanol at 25 °C, enabling direct preparation of concentrated stock solutions without organic co‑solvents . Sigma‑Aldrich reports a solubility of 20 mg mL⁻¹ in H₂O for its ≥98% (TLC) grade , while Cayman Chemical and Biomol report ~10 mg mL⁻¹ for their ≥95% purity crystalline solid formulation . In comparison, the free acid or other salt forms (e.g., calcium salt) have substantially lower water solubility, often requiring DMSO or heated aqueous media for dissolution at comparable concentrations [1].

Aqueous solubility Formulation Potassium salt advantage

Vendor Purity Differentiation – Impact on Reproducibility in Peer‑Reviewed Mitochondrial Studies

Commercially available atractyloside potassium salt spans a purity range from ≥95% to 99.94% (HPLC). Selleck batch S326401 reports 99.94% purity by HPLC and has been explicitly cited in Nature Medicine publications, indicating acceptance by top‑tier journals for in vivo pharmacological studies . Sigma‑Aldrich A6882 is specified at ≥98% by TLC . Protheragen offers 99.24% purity [1]. Lower‑purity batches (≥95%, Cayman/Biomol) may contain carboxyatractyloside or 4′‑desulphate‑atractyloside as co‑isolated impurities that independently affect mitochondrial function, potentially confounding experimental outcomes [2].

Purity HPLC Batch quality Research reproducibility

Application Scenarios Where Atractyloside Potassium Salt Provides Definitive Experimental Value


Mitochondrial Bioenergetics – Reversible ANT Blockade for ADP/ATP Exchange Kinetics

In high‑resolution respirometry (Oroboros O2k) and isolated mitochondrial assays, atractyloside potassium salt at 0.75 mM final concentration provides complete, reversible inhibition of the adenine nucleotide translocator [1]. Because ATR inhibition is competitively relieved by ADP, researchers can titrate ADP to distinguish ANT‑mediated effects from other respiratory chain perturbations – a capability not available with the irreversible inhibitor carboxyatractyloside [2]. The high aqueous solubility of the potassium salt (≥20–100 mg mL⁻¹) permits direct addition of concentrated stock solutions to mitochondrial preparations without organic solvent interference [3].

Apoptosis & Mitochondrial Permeability Transition – ANT‑Dependent Pore Formation

Atractyloside functions as a proapoptotic ligand of ANT, cooperating with Bax to form atractyloside‑responsive channels that permeabilize the mitochondrial membrane [1]. This property makes the potassium salt a validated tool for dissecting ANT‑dependent apoptosis pathways distinct from those triggered by CATR or BKA, which lock the carrier in different conformational states (c‑state vs. m‑state) [2]. The ability to use aqueous‑only formulations minimizes vehicle‑related confounding in cell‑death assays [3].

Metabolic Disease Models – Autophagy Activation via ANT2‑AMPK‑mTORC1 Signaling

Atractyloside potassium salt (ATR) has been shown in a high‑fat diet (HFD) mouse model of hepatic steatosis to block ANT2 expression, activate AMPK phosphorylation, suppress mTORC1 activity, and promote autophagosome formation (LC3A/B, ATG7 upregulation), leading to significant reduction of hepatic triglyceride levels and lipid droplet content [1]. This specific signaling cascade (ANT2‑AMPK‑mTORC1‑autophagy) is mechanistically linked to ATR’s competitive ANT binding and is not replicated by other ANT inhibitors such as bongkrekic acid, which exerts opposite effects on nucleotide binding [2].

Mitochondrial Chloride Channel Electrophysiology

In bilayer lipid membrane (BLM) recordings using mitochondrial membranes from rat heart, atractyloside potassium salt (5–100 μM) produces dose‑dependent inhibition of single chloride channel currents, decreasing channel open dwell time without affecting unitary conductance amplitude [1]. The compound is active from both cis and trans sides of the membrane, with enhanced inhibition at negative voltages. This electrophysiological profile overlaps with but is quantitatively distinct from that of BKA and CATR, supporting its use as a comparative pharmacological probe for mitochondrial anion channel characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for atractyloside potassium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.